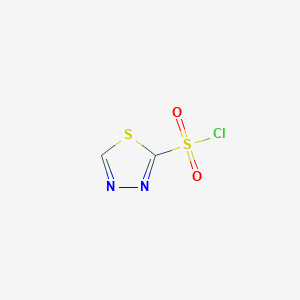

1,3,4-Thiadiazole-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBBRJFKALYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615042 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362521-36-6 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,3,4-Thiadiazole-2-sulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A key intermediate in the functionalization of this versatile core is 1,3,4-thiadiazole-2-sulfonyl chloride. This reactive compound serves as a crucial building block for the synthesis of a diverse library of sulfonamide derivatives, which are of significant interest in drug discovery and development.[3][4] This technical guide provides a detailed overview of the synthesis and characterization of this compound, including experimental protocols and comprehensive characterization data.

Synthesis Methodology

The synthesis of this compound is typically a two-step process. The first step involves the preparation of a 1,3,4-thiadiazole-2-thiol precursor, which is subsequently oxidized and chlorinated to yield the target sulfonyl chloride.

Step 1: Synthesis of 1,3,4-Thiadiazole-2-thiol Precursors

Several methods have been reported for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols. A common and effective approach involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base. For substituted analogues, a carboxylic acid can be reacted with thiosemicarbazide.[5][6]

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [5]

-

To a solution of potassium hydroxide (0.1 mol) in ethanol (100 mL), add thiosemicarbazide (0.1 mol).

-

To this solution, add carbon disulfide (0.1 mol) dropwise with stirring.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, concentrate the solution under reduced pressure.

-

Acidify the residue with 10% hydrochloric acid to precipitate the product.

-

Filter the pale-yellow precipitate, wash with water, and dry to yield 5-amino-1,3,4-thiadiazole-2-thiol.

| Precursor Synthesis Data | |

| Product | 5-Amino-1,3,4-thiadiazole-2-thiol |

| Starting Materials | Thiosemicarbazide, Carbon Disulfide, Potassium Hydroxide |

| Solvent | Ethanol |

| Reaction Time | 24 hours |

| Yield | 74% |

| Melting Point | 235-237 °C |

Step 2: Synthesis of this compound

The conversion of the 1,3,4-thiadiazole-2-thiol to the corresponding sulfonyl chloride is achieved through oxidative chlorination. While direct chlorination of the unsubstituted thiol can be challenging, a reliable method involves the use of a protecting group on the 5-position, followed by chlorination. A general method for the direct conversion of thiols to sulfonyl chlorides using hydrogen peroxide and thionyl chloride has also been reported and may be applicable.[7]

Experimental Protocol: Synthesis of 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride [8]

-

Suspend 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol in a suitable solvent (e.g., dichloromethane).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the stirred solution for 15 minutes, maintaining the temperature below 5 °C.

-

Filter the resulting product, wash with cold distilled water and then with hexane.

-

Dry the product under vacuum to yield 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride.

| Sulfonyl Chloride Synthesis Data | |

| Product | 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride |

| Starting Material | 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol |

| Reagent | Chlorine gas |

| Solvent | Dichloromethane |

| Reaction Time | 15 minutes |

| Yield | 80% |

Synthetic Workflow

References

- 1. jocpr.com [jocpr.com]

- 2. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Applications of 1,3,4-Thiadiazole-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1,3,4-Thiadiazole-2-sulfonyl chloride. This reactive intermediate is a key building block for the synthesis of a variety of biologically active molecules, particularly 1,3,4-thiadiazole sulfonamide derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potent inhibitory activity against enzymes such as carbonic anhydrases and bacterial fatty acid synthases. This document details experimental protocols, summarizes key physicochemical data, and visualizes relevant biological pathways and experimental workflows to support researchers in the effective utilization of this versatile compound.

Physicochemical Properties

This compound is a five-membered heteroaromatic compound containing a reactive sulfonyl chloride functional group. Due to its reactivity, particularly its susceptibility to hydrolysis, it is crucial to handle and store this compound under anhydrous conditions. While specific experimental data for the parent compound is limited in publicly available literature, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂HClN₂O₂S₂ | |

| Molecular Weight | 184.62 g/mol | |

| CAS Number | 362521-36-6 | |

| Appearance | Predicted to be a crystalline solid | Inferred from related compounds |

| Melting Point | Data not available. Related 5-substituted-1,3,4-thiadiazole-2-sulfonyl chlorides exhibit a range of melting points. | |

| Boiling Point | Decomposes upon heating | General property of sulfonyl chlorides |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Reacts with protic solvents like water and alcohols. | |

| Stability | Sensitive to moisture and heat. Hydrolyzes to the corresponding sulfonic acid. The stability of heteroaromatic sulfonyl chlorides is dependent on the nature of the heterocyclic ring. |

Synthesis and Reactivity

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process starting from thiosemicarbazide. The general strategy involves the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the sulfonyl chloride group. A plausible and commonly employed method is the diazotization of the corresponding amine followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

This precursor can be synthesized from the cyclization of thiosemicarbazide. Several methods have been reported, a common one involves the reaction with an appropriate one-carbon source in the presence of a dehydrating agent.

-

Materials: Thiosemicarbazide, Formic acid, Concentrated Sulfuric Acid.

-

Procedure:

-

To a cooled solution of formic acid, slowly add thiosemicarbazide with stirring.

-

Carefully add concentrated sulfuric acid dropwise while maintaining a low temperature.

-

After the addition is complete, the mixture is gently heated for several hours.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The resulting solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude 2-amino-1,3,4-thiadiazole is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

Step 2: Synthesis of this compound

The conversion of 2-amino-1,3,4-thiadiazole to the sulfonyl chloride can be accomplished via diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

-

Materials: 2-Amino-1,3,4-thiadiazole, Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride, Acetic acid.

-

Procedure:

-

Suspend 2-amino-1,3,4-thiadiazole in a mixture of hydrochloric acid and acetic acid at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in acetic acid and saturate it with sulfur dioxide gas at a low temperature.

-

Add the freshly prepared diazonium salt solution to the sulfur dioxide/copper(I) chloride solution slowly, with vigorous stirring, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for a period of time, then let it warm to room temperature.

-

The reaction mixture is then poured into ice water, and the precipitated product is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Due to its instability, the product is often used immediately in the next step without extensive purification.

-

Reactivity

The sulfonyl chloride group of this compound is a highly reactive electrophile. It readily reacts with a wide range of nucleophiles, making it a valuable building block for creating a library of derivatives.

-

Reaction with Amines: Forms sulfonamides, which are the most explored class of derivatives with significant biological activities.

-

Reaction with Alcohols: Yields sulfonate esters.

-

Reaction with Water: Hydrolyzes to the corresponding sulfonic acid.

Biological Significance and Applications in Drug Discovery

This compound is a key intermediate for the synthesis of 1,3,4-thiadiazole sulfonamides, a class of compounds with a broad spectrum of biological activities.

Carbonic Anhydrase Inhibition

1,3,4-Thiadiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

FabX Inhibition in Helicobacter pylori

Derivatives of this compound have been identified as inhibitors of FabX, a key enzyme in the unsaturated fatty acid biosynthesis pathway of Helicobacter pylori. This pathway is essential for the integrity of the bacterial cell membrane, making FabX an attractive target for the development of new anti-H. pylori agents.

Experimental Workflow: Enzyme Inhibition Assay

A common application for compounds derived from this compound is the evaluation of their enzyme inhibitory activity. The following diagram outlines a general workflow for an in vitro enzyme inhibition assay.

1,3,4-Thiadiazole-2-sulfonyl chloride CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,4-Thiadiazole-2-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific molecule, this guide furnishes its confirmed Chemical Abstracts Service (CAS) number and presents a plausible synthetic pathway and representative spectral data based on closely related analogs.

Core Compound Information

| Property | Value | Source |

| Molecular Formula | C₂HClN₂O₂S₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | ClS(=O)(=O)C1=NN=CS1 | [3] |

Postulated Synthesis Protocol

A feasible synthetic route to this compound can be conceptualized starting from the readily available 2-amino-1,3,4-thiadiazole. The protocol involves a two-step process encompassing diazotization followed by sulfonyl chlorination, a common method for introducing a sulfonyl chloride group onto a heterocyclic ring.

Step 1: Diazotization of 2-amino-1,3,4-thiadiazole

The initial step is the conversion of the amino group of 2-amino-1,3,4-thiadiazole into a diazonium salt. This is typically achieved by treating the starting material with a source of nitrous acid, such as sodium nitrite, in a strong acidic medium like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. In this step, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or hydrochloric acid) is saturated with chlorine gas, and this mixture is reacted with the diazonium salt solution, often in the presence of a copper(I) chloride catalyst. This process facilitates the replacement of the diazonium group with a sulfonyl chloride group, yielding the target compound, this compound. The product would then be isolated and purified using standard laboratory techniques such as extraction and crystallization. A patent for a related process describes the diazotization and chlorination of a similar thiadiazole derivative, which supports the feasibility of this proposed pathway.

Representative Spectral Data

| Spectral Data Type | Representative Compound | Observed Peaks/Signals | Source |

| ¹H NMR | 2-Amino-5-aryl-1,3,4-thiadiazoles | Aromatic protons typically resonate between δ 7.0 and 8.5 ppm. The amino group protons appear as a broad singlet. | [4][5][6] |

| ¹³C NMR | 2-Amino-5-aryl-1,3,4-thiadiazoles | The carbon atoms of the 1,3,4-thiadiazole ring typically appear in the range of δ 150-170 ppm. | [4][5] |

| IR Spectroscopy | 2-Amino-1,3,4-thiadiazole | Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-S stretching are expected. | [7] |

| Mass Spectrometry | 5-Amino-1,3,4-thiadiazole-2(3H)-thione | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. | [8] |

It is important to note that the introduction of the electron-withdrawing sulfonyl chloride group at the 2-position of the 1,3,4-thiadiazole ring would be expected to influence the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum compared to the representative amino-substituted analogs. Specifically, downfield shifts for the remaining proton and carbon atoms of the thiadiazole ring in the ¹H and ¹³C NMR spectra would be anticipated. In the IR spectrum, characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group would be expected in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

References

- 1. 362521-36-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 362521-36-6 [m.chemicalbook.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]

- 8. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

An In-depth Technical Guide to 1,3,4-Thiadiazole Sulfonyl Chlorides: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. When functionalized with a sulfonyl chloride group, this heterocycle becomes a versatile intermediate for the synthesis of a diverse array of sulfonamide derivatives with significant therapeutic potential. This technical guide provides a comprehensive literature review of 1,3,4-thiadiazole sulfonyl chlorides, covering their synthesis, characterization, reactivity, and the biological applications of their derivatives, with a particular focus on their anticancer and antimicrobial properties.

Synthesis of 1,3,4-Thiadiazole Sulfonyl Chlorides

The primary and most efficient method for the preparation of 1,3,4-thiadiazole sulfonyl chlorides is the oxidative chlorination of the corresponding 2-mercapto-1,3,4-thiadiazoles (thiols). This transformation can be achieved using various chlorinating and oxidizing agents.

Oxidative Chlorination of 2-Mercapto-1,3,4-thiadiazoles

A common and effective method involves the use of chlorine gas in an acidic aqueous medium. The general scheme for this reaction is depicted below.

Caption: General synthesis of 1,3,4-thiadiazole sulfonyl chlorides.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride [1]

-

Preparation of the Thiol Precursor: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is synthesized by the cyclization of the corresponding potassium dithiocarbazinate in an acidic medium. The potassium salt is prepared from 4-chlorobenzohydrazide and carbon disulfide in the presence of potassium hydroxide.[1]

-

Oxidative Chlorination: The 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is suspended in a mixture of acetic acid and water.

-

Chlorine gas is bubbled through the suspension while maintaining the temperature below 0°C.

-

The reaction is stirred for several hours at low temperature.

-

The resulting precipitate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, is isolated by filtration, washed with cold water, and dried.[1]

Alternative, milder, and often more practical laboratory-scale methods for the oxidative chlorination of thiols to sulfonyl chlorides include the use of reagents like trichloroisocyanuric acid in aqueous acetonitrile[2] or a combination of hydrogen peroxide and thionyl chloride.[3][4][5]

Characterization of 1,3,4-Thiadiazole Sulfonyl Chlorides

The structural elucidation of 1,3,4-thiadiazole sulfonyl chlorides relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectra of sulfonyl chlorides exhibit strong, characteristic absorption bands for the sulfonyl group (SO₂).[6]

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity |

| SO₂ asymmetric stretch | 1370 - 1410 | Strong |

| SO₂ symmetric stretch | 1166 - 1204 | Strong |

| C=N stretch (thiadiazole) | ~1600 - 1650 | Medium |

| S-Cl stretch | ~375 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra are primarily informative for the substituents on the 1,3,4-thiadiazole ring. Protons on aromatic rings attached to the thiadiazole will typically appear in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring are typically observed in the range of δ 150-170 ppm.

Mass Spectrometry (MS): The mass spectra of sulfonyl chlorides often show a characteristic fragmentation pattern involving the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂), leading to the formation of an alkyl or aryl cation.[6] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[7]

Reactivity of 1,3,4-Thiadiazole Sulfonyl Chlorides

1,3,4-Thiadiazole sulfonyl chlorides are reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom.

Reaction with Amines: Synthesis of Sulfonamides

The most common reaction of 1,3,4-thiadiazole sulfonyl chlorides is their condensation with primary or secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of 1,3,4-thiadiazole sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-5-aryl-1,3,4-thiadiazole-2-sulfonamides

-

The 5-aryl-1,3,4-thiadiazole-2-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

The appropriate amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) are added to the solution.

-

The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired sulfonamide.[1]

Reaction with Other Nucleophiles

While less common in the literature for this specific scaffold, sulfonyl chlorides, in general, can react with other nucleophiles such as alcohols and thiols to form sulfonate esters and thiosulfonates, respectively. These reactions are also typically performed in the presence of a base.

Biological Activities of 1,3,4-Thiadiazole Sulfonamide Derivatives

Derivatives of 1,3,4-thiadiazole sulfonyl chlorides, particularly the sulfonamides, exhibit a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of 1,3,4-thiadiazole sulfonamides against various cancer cell lines.

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |

| Various 1,3,4-thiadiazole-2-sulfonamide derivatives | Various | 0.1 - 30 | [10][11] |

Mechanism of Anticancer Action

The anticancer activity of 1,3,4-thiadiazole sulfonamides is often attributed to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[10][11] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to intracellular acidification and subsequent apoptosis.

Caption: Inhibition of carbonic anhydrase by 1,3,4-thiadiazole sulfonamides.

Some derivatives have also been shown to induce apoptosis through caspase activation and by targeting other pathways involved in cell cycle regulation.[12][13][14]

Antimicrobial Activity

1,3,4-Thiadiazole sulfonamides have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas | S. aureus | 0.78 - 3.125 | [15] |

| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | 20 - 28 | [16] |

| Oxygenated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | 32 - 42 | [16] |

Experimental Workflow for Drug Discovery

The discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole sulfonyl chloride scaffold follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Drug discovery workflow for 1,3,4-thiadiazole sulfonamides.

This workflow begins with the synthesis and purification of a library of 1,3,4-thiadiazole sulfonamides, followed by comprehensive in vitro screening to identify initial "hit" compounds. Promising candidates are then subjected to lead optimization to improve their potency and pharmacokinetic properties, ultimately leading to in vivo testing in animal models.

Conclusion

1,3,4-Thiadiazole sulfonyl chlorides are valuable and highly reactive intermediates in the synthesis of a wide range of biologically active sulfonamide derivatives. The straightforward access to these compounds through the oxidation of readily available thiols, coupled with their versatile reactivity, makes them an attractive scaffold for medicinal chemists. The resulting sulfonamides have demonstrated significant potential as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key enzymes like carbonic anhydrase. Further exploration of the structure-activity relationships of this class of compounds holds great promise for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 10. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives

For researchers, scientists, and drug development professionals, this in-depth guide explores the origins and evolution of 1,3,4-thiadiazole derivatives, a cornerstone in modern medicinal chemistry. From their initial synthesis to their emergence as a "privileged scaffold" in drug discovery, we delve into the key milestones, synthetic methodologies, and the ever-expanding landscape of their biological activities.

The journey of the 1,3,4-thiadiazole ring system began in the late 19th century, with its first description attributed to Fischer in 1882. The development of this field was significantly advanced by the work of Busch and his collaborators.[1] A pivotal moment in the history of these compounds was the discovery of hydrazine, which provided a crucial building block for the synthesis of the 1,3,4-thiadiazole core.[2] Early synthetic routes were established in the late 1800s, with one of the first reported syntheses by Bush in 1894 involving the reaction of hydrazine sulfate and carbon disulfide.[2]

Initially, the applications of 1,3,4-thiadiazole derivatives were modest. However, the advent of sulfur drugs sparked a surge of interest in sulfur-containing heterocycles, propelling 1,3,4-thiadiazoles into the spotlight.[1] Over the decades, the versatility of this scaffold became increasingly apparent, with derivatives demonstrating a remarkable breadth of biological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic properties, among others.[3][4][5] This wide range of activities has solidified the 1,3,4-thiadiazole nucleus as a "privileged scaffold" in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[6]

Early Synthetic Methodologies and Key Developments

The pioneering syntheses of 1,3,4-thiadiazole derivatives laid the groundwork for the vast array of compounds known today. A significant early method involved the cyclization of thiosemicarbazides. For instance, the reaction of thiosemicarbazide with carbon disulfide was a notable advancement.[2] Another foundational approach is the reaction of thiosemicarbazide with carboxylic acids or their derivatives, such as acid chlorides, often in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride.[7][8]

A variety of synthetic strategies have since been developed, broadly classified by the formation of the heterocyclic ring. Many syntheses proceed from the cyclization of thiosemicarbazides, which remains an efficient and widely used method.[2] The mechanism typically involves a nucleophilic attack of the nitrogen of thiosemicarbazide on the carbonyl carbon of the acid, followed by dehydration and cyclization.[2]

A Spectrum of Biological Activity: From Antimicrobials to Anticancer Agents

The initial interest in 1,3,4-thiadiazole derivatives was significantly driven by their potential as antimicrobial agents. Subsequent research has unveiled a much broader pharmacological profile, with profound implications for the treatment of a multitude of diseases.

Antimicrobial Powerhouse

Derivatives of 1,3,4-thiadiazole have consistently demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[5][9][10] The structural flexibility of the scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 4c | Bacillus subtilis | 0.12 | [7] |

| Compound 9a | Bacillus subtilis | 0.12 | [7] |

| Compound 8b | Penicillium italicum | 7.81 | [7] |

| Compound 23p | Staphylococcus epidermidis | 31.25 | [11] |

| Compound 23p | Micrococcus luteus | 15.63 | [11] |

| Compound 17 | Staphylococcus aureus | 0.125 | [11] |

| Compound 17 | Escherichia coli | 16 | [11] |

| Compounds 3a, c, e-h, j | Klebsiella pneumoniae | 31.25 | [12] |

Emergence as Potent Anticancer Agents

A significant portion of modern research on 1,3,4-thiadiazoles is focused on their potential as anticancer agents.[13] These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, colon, and leukemia cells.[13][14] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and interference with cell signaling pathways.[13]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2g | LoVo (Colon) | 2.44 | [15][16] |

| Compound 2g | MCF-7 (Breast) | 23.29 | [15][16] |

| Compound 2 (Abl Kinase Inhibitor) | K562 (Leukemia) | 7.4 | [1] |

| Compounds 8a, d–f | Various | 1.62 - 10.21 | [2][17] |

| Compounds 14a–c | MCF-7 & HepG2 | 2.32 - 8.35 | [2] |

| Compound 22d | MCF-7 (Breast) | 1.52 | [2] |

| Compound 22d | HCT-116 (Colon) | 10.3 | [2] |

| Compounds 32a,d (EGFR Inhibitors) | HePG-2 & MCF-7 | 3.31 - 9.31 | [2] |

| Compound 20b | A-549 (Lung) & HepG-2 (Liver) | 4.37 & 8.03 | [18] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways. As anticancer agents, they have been shown to inhibit crucial pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[17]

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.

Furthermore, specific derivatives have been identified as potent inhibitors of crucial enzymes like the Abl tyrosine kinase, a key target in chronic myelogenous leukemia, and the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are implicated in various cancers.[1][2]

Experimental Protocols

To provide a practical understanding of the synthesis of these vital compounds, below are representative experimental protocols for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.

General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A common and effective method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Figure 2: General workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.

Protocol:

-

A mixture of the chosen aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.[7]

-

Thiosemicarbazide (3.00 mmol) is then added to the mixture.[7]

-

The resulting mixture is heated to 80–90 °C for one hour with continuous stirring.[7]

-

After heating, the reaction mixture is cooled in an ice bath, and 40 mL of water is carefully added.[7]

-

The suspension is then refluxed for 4 hours.[7]

-

Following reflux, the mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.[7]

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.

Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide

This protocol details the acetylation of a 2-amino-1,3,4-thiadiazole derivative, a common modification to explore structure-activity relationships.

Protocol:

-

A mixture of 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) is refluxed for 2 hours.

-

After cooling the solution, the resulting crystals are collected by filtration.

-

The collected solid is then recrystallized from methanol to afford the pure N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.

The Future of 1,3,4-Thiadiazole Derivatives

The historical journey of 1,3,4-thiadiazole derivatives is a testament to the enduring power of heterocyclic chemistry in drug discovery. From their humble beginnings, these compounds have evolved into a versatile and indispensable scaffold for the development of new therapeutic agents. The ongoing exploration of novel synthetic routes, coupled with a deeper understanding of their mechanisms of action, promises to unlock even greater potential for this remarkable class of compounds in the fight against a myriad of human diseases. The continued investigation into their interactions with various biological targets will undoubtedly lead to the development of more potent and selective drugs with improved therapeutic profiles.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. bepls.com [bepls.com]

- 14. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of 1,3,4-Thiadiazole-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 1,3,4-thiadiazole-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its synthetic protocols, reactivity profile with various nucleophiles, and stability characteristics, supported by experimental data and visualizations to aid in its effective utilization in research and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically proceeds through the chlorination of the corresponding 1,3,4-thiadiazole-2-thiol precursor. The specific substitution at the 5-position of the thiadiazole ring can influence the reaction conditions and the stability of the final product.

General Synthetic Workflow

The overall process for the synthesis of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chlorides is depicted in the workflow below.

Caption: General workflow for the synthesis of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride.

Experimental Protocol: Synthesis of 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride

This protocol is adapted from the synthesis of a key intermediate for novel sulfonamides.

Materials:

-

5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol

-

Acetic acid (33% v/v)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Hexane

Procedure:

-

Dissolve 1.5 mmol of 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-thiol in 100 mL of 33% v/v acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Bubble chlorine gas through the solution for 15 minutes while maintaining the temperature at 0-5 °C.

-

The reaction product, 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride, will precipitate out of the solution.

-

Filter the precipitate and wash it sequentially with distilled water (3-4 times) and hexane (3-4 times).

-

Dry the product under vacuum.

Expected Yield: Approximately 80%.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride

This protocol describes the synthesis of an aryl-substituted derivative.

Materials:

-

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

Prepare a mixture of concentrated hydrochloric acid and water.

-

Cool the acidic solution to a temperature below 0 °C.

-

Slowly add 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol to the cooled solution.

-

Maintain the reaction mixture at a temperature below 0 °C and stir for 5 hours.

-

Isolate the resulting sulfonyl chloride product.

Reactivity of this compound

This compound is a potent electrophile, readily reacting with a variety of nucleophiles at the sulfonyl group. This reactivity is the basis for its utility in synthesizing a diverse range of sulfonamide derivatives with potential pharmaceutical applications.

General Reactivity Pathway

The primary reaction of this compound involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride leaving group.

Caption: General reaction of this compound with nucleophiles.

Reactivity with Amines (Sulfonamide Formation)

The reaction with primary and secondary amines is one of the most common applications of this compound, yielding the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Aminolysis

-

Dissolve the amine (4 mmol), 4-dimethylaminopyridine (DMAP, 100 mg, 4.6 mmol), and triethylamine (Et₃N, 1.5 mL, 10.7 mmol) in 50 mL of dichloromethane (CH₂Cl₂) with constant stirring at room temperature under an argon atmosphere.

-

To this solution, add 5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonyl chloride (1.2 g, 4 mmol) dissolved in 10 mL of CH₂Cl₂.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion (typically 12 hours), remove the solvent under vacuum.

-

Purify the product by liquid chromatography.

Table 1: Representative Yields of Sulfonamide Synthesis

| Amine Nucleophile | Product | Yield (%) |

| Cyclohexylamine | N-cyclohexyl-5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonamide | 75 |

| Benzylamine | N-benzyl-5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonamide | 82 |

| sec-Butylamine | N-(sec-butyl)-5-(N-tert-butyloxycarbonyl)amino-1,3,4-thiadiazole-2-sulfonamide | 78 |

Hydrolysis

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is a key consideration for its handling and storage.

Table 2: Hydrolysis Rate Constants for Analo gous Aryl Sulfonyl Chlorides in Water

| Compound | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |

| Benzenesulfonyl chloride | 25 | 3.2 |

| p-Toluenesulfonyl chloride | 25 | 1.9 |

| p-Nitrobenzenesulfonyl chloride | 25 | 18.2 |

Stability of this compound

The stability of this compound is a critical factor in its synthesis, storage, and application. Heteroaromatic sulfonyl chlorides are generally less stable than their aromatic counterparts.

Factors Affecting Stability

-

Moisture: Highly susceptible to hydrolysis. Strict anhydrous conditions are necessary for storage and handling.

-

Temperature: Elevated temperatures can lead to decomposition. It is recommended to store the compound at low temperatures.

-

pH: Stability is compromised in both acidic and basic aqueous solutions due to accelerated hydrolysis.

Decomposition Pathways

Several decomposition pathways have been identified for heteroaromatic sulfonyl chlorides, including:

-

Hydrolysis: Reaction with water to form the sulfonic acid.

-

SO₂ Extrusion: Formal elimination of sulfur dioxide.

-

Ring Decomposition: The electrophilic nature of the sulfonyl chloride group can contribute to the degradation of the thiadiazole ring itself under certain conditions.

Caption: Potential decomposition pathways for this compound.

Handling and Storage Recommendations

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

Table 3: Handling and Storage Guidelines

| Parameter | Recommendation |

| Atmosphere | Handle and store under an inert atmosphere (e.g., argon, nitrogen). |

| Moisture | Use anhydrous solvents and reagents. Avoid exposure to atmospheric moisture. |

| Temperature | Store in a cool, dry place, preferably refrigerated. |

| Containers | Use tightly sealed containers made of non-reactive materials. |

| Incompatible Materials | Store away from water, alcohols, bases, and strong oxidizing agents. |

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of a wide array of sulfonamide derivatives. A thorough understanding of its synthesis, reactivity profile, and stability is paramount for its successful application in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this versatile compound. Careful attention to anhydrous conditions and temperature control during its synthesis, handling, and storage will ensure optimal results and product integrity.

Spectroscopic Analysis of 1,3,4-Thiadiazole-2-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,4-Thiadiazole-2-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring and interpreting this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and a closely related derivative. These predictions are based on the analysis of its constituent functional groups and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 8.5 - 9.0 | Singlet | C5-H of the thiadiazole ring |

| ¹³C | 165 - 175 | - | C2-SO₂Cl of the thiadiazole ring |

| ¹³C | 150 - 160 | - | C5-H of the thiadiazole ring |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The proton on the thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the sulfonyl chloride group and the heteroatoms in the ring.

For comparison, experimental data for a related compound is presented below.

Table 2: Experimental ¹H NMR Data for 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.62 | Doublet | Protons on the chlorophenyl ring |

| 8.05 | Doublet | Protons on the chlorophenyl ring |

[Data sourced from SpectraBase.[1]]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the 1,3,4-thiadiazole ring.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~3100 | C-H stretch (thiadiazole ring) | Weak |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 1600 - 1400 | C=N and C-S stretching (thiadiazole ring) | Medium |

| 600 - 500 | S-Cl stretch | Strong |

[Characteristic sulfonyl chloride absorption ranges are well-established in IR spectroscopy.[2]]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to fragment in a predictable manner.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Fragment | Notes |

| 184/186 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |

| 149 | [M - Cl]⁺ | Loss of chlorine radical |

| 85 | [C₂HN₂S]⁺ | Fragment corresponding to the thiadiazole ring |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as the compound is reactive.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the parent structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[3]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or high ng/mL range.[4]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to induce vaporization. For ESI, the sample solution is infused directly.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

References

Quantum Chemical Blueprint: A Technical Guide to 1,3,4-Thiadiazole Structures for Drug Discovery

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of quantum chemical calculations as applied to the 1,3,4-thiadiazole scaffold. This privileged heterocyclic structure is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the computational methodologies used to elucidate the electronic and structural properties of 1,3,4-thiadiazole derivatives, offering a theoretical framework to rationalize their biological activity and guide the design of novel therapeutic agents.

Introduction to 1,3,4-Thiadiazole and Computational Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom. Its unique electronic properties and versatile substitution patterns make it a highly attractive scaffold in drug design.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these compounds at the molecular level.[3][4] These calculations provide insights into molecular geometry, electronic distribution, and reactivity, which are crucial for predicting how a molecule will interact with a biological target.[5]

Methodologies for Quantum Chemical Calculations

The following section details a standardized protocol for performing quantum chemical calculations on 1,3,4-thiadiazole derivatives using the Gaussian suite of programs. The combination of the B3LYP functional with the 6-311++G(d,p) basis set is widely employed for such systems, offering a good balance between accuracy and computational cost.[6][7][8]

Experimental Protocol: DFT Calculations

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of 1,3,4-thiadiazole derivatives.

Software: Gaussian 09 or a later version.[9]

Methodology:

-

Molecule Building:

-

Construct the 3D structure of the 1,3,4-thiadiazole derivative using a molecular builder such as GaussView, Avogadro, or ChemDraw.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Input File Preparation:

-

Create a Gaussian input file (.com or .gjf) with the following sections:

-

Link 0 Commands: Specify memory (%mem) and the number of processors (%nproc) to be used. Define the checkpoint file name (%chk).

-

Route Section: This is the core of the input file, specifying the calculation type. For a typical workflow, this includes:

-

#p B3LYP/6-311++G(d,p): Specifies the DFT method (B3LYP) and the basis set. The 'p' indicates printing of additional output.

-

Opt: Requests a geometry optimization to find the lowest energy conformation of the molecule.

-

Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.

-

Pop=NBO: Requests a Natural Bond Orbital analysis to study intramolecular interactions and charge distribution.

-

-

Title Section: A brief, descriptive title for the calculation.

-

Molecule Specification: Defines the charge and spin multiplicity of the molecule (typically 0 and 1 for neutral, closed-shell molecules), followed by the Cartesian coordinates of each atom.[10][11]

-

-

-

Execution:

-

Submit the input file to Gaussian for calculation.

-

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged successfully by searching for "Optimization completed" in the output file (.log or .out).

-

Frequency Analysis: Check the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a stable minimum.

-

Data Extraction:

-

Geometrical Parameters: Extract optimized bond lengths, bond angles, and dihedral angles from the output file.

-

Electronic Properties:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are reported in the output. The energy gap (ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[4][12]

-

Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity.

-

-

NBO Analysis: Analyze the NBO output to understand charge distribution and donor-acceptor interactions within the molecule.

-

-

The following diagram illustrates the general workflow for these calculations.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 1,3,4-thiadiazole derivatives from the literature, including both computational and experimental findings.

Calculated Electronic Properties of 1,3,4-Thiadiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 2-amino-1,3,4-thiadiazole | - | - | - | - | [13] |

| 2,5-dimethyl-1,3,4-thiadiazole | - | - | -4.650 | - | [4] |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 | - | [7] |

| Fluorene-1,3,4-thiadiazole (1 unit) | - | - | 3.51 | - | [12] |

| Fluorene-1,3,4-thiadiazole (10 units) | - | - | 2.33 | - | [12] |

Optimized Geometrical Parameters of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole

Calculated at the B3LYP/6-311++G(d,p) level.[7]

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| S1-C2 | 1.761 | C2-N3-N4 | 113.1 |

| C2-N3 | 1.313 | N3-N4-C5 | 111.3 |

| N3-N4 | 1.381 | N4-C5-S1 | 114.9 |

| N4-C5 | 1.317 | C5-S1-C2 | 87.6 |

| C5-S1 | 1.765 | S1-C2-N3 | 113.1 |

Biological Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Target | Activity (IC50, µM) | Cancer Cell Line | Reference |

| 4h | EGFR TK | 2.03 | HTC-116 (Colon) | [7] |

| 4h | EGFR TK | 2.17 | HepG-2 (Liver) | [7] |

| 15 | DHFR | 6.99 | CCRF-CEM (Leukemia) | [4] |

| 15 | DHFR | 5.28 | HCT-15 (Colon) | [4] |

| 15 | DHFR | 4.67 | PC-3 (Prostate) | [4] |

| 15 | DHFR | 7.41 | UACC-257 (Melanoma) | [4] |

Signaling Pathways in 1,3,4-Thiadiazole Drug Development

Many 1,3,4-thiadiazole derivatives exert their biological effects by modulating key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[14][15] 1,3,4-Thiadiazole derivatives have been designed to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers.[2][16] Certain 1,3,4-thiadiazoles act as EGFR tyrosine kinase inhibitors (TKIs), blocking the receptor's signaling cascade.[17]

Carbonic Anhydrase IX in Hypoxia

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia (low oxygen).[18][19] It plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment. 1,3,4-Thiadiazole-based sulfonamides are potent inhibitors of CA IX.

Conclusion

Quantum chemical calculations provide a powerful theoretical lens through which the structure and reactivity of 1,3,4-thiadiazole derivatives can be understood and predicted. This guide has outlined a robust computational protocol and summarized key data to aid researchers in this field. By integrating these computational approaches with experimental synthesis and biological evaluation, the development of novel and more effective 1,3,4-thiadiazole-based therapeutics can be significantly accelerated.

References

- 1. The Absolute Beginners Guide to Gaussian [ccl.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structural analysis, and molecular docking of a novel 1,3,4-thiadiazole derivative: An experimental and mole… [ouci.dntb.gov.ua]

- 9. m.youtube.com [m.youtube.com]

- 10. thiele.ruc.dk [thiele.ruc.dk]

- 11. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorbyt.com [biorbyt.com]

- 15. EGFR Signaling Pathway [pfocr.wikipathways.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 18. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypoxia-induced expression of carbonic anhydrase 9 is dependent on the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Promise of the 1,3,4-Thiadiazole Scaffold: A Technical Guide to its Biological Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core, a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting the Hallmarks of Cancer

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis. Their mechanism of action is often attributed to their ability to act as bioisosteres of pyrimidines, thereby interfering with DNA replication, and their capacity to inhibit key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Inhibition of Signaling Pathways

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that is frequently hyperactivated in many human cancers, promoting cell growth, proliferation, and survival.[3][4] Several 1,3,4-thiadiazole derivatives have been shown to effectively inhibit this pathway. For instance, a study on honokiol derivatives bearing a 1,3,4-thiadiazole scaffold demonstrated a dose-dependent decrease in the expression of phosphorylated PI3K, Akt, and mTOR in A549 and MDA-MB-231 cancer cell lines.[1]

MEK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. This compound induced cell apoptosis and arrested the cell cycle in the G2/M phase, with effects comparable to the MEK inhibitor U0126.[5][6]

Induction of Apoptosis

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. 1,3,4-Thiadiazole derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Western blot analysis is a common technique to study the expression of apoptosis-related proteins. Studies have shown that treatment with 1,3,4-thiadiazole derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspases (e.g., caspase-3, -8, and -9), and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[7][8]

Quantitative Anticancer Activity

The anticancer efficacy of 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values of selected 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Honokiol derivative 8a | A549 (Lung) | 1.62 | [1] |

| Honokiol derivative 8a | MDA-MB-231 (Breast) | 2.89 | [1] |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | 8.04 (48h) | [6] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [9] |

| Pyrazoline-based 1,3,4-thiadiazole 77 | HepG-2 (Liver) | 84.9 | [10] |

| Pyrazoline-based 1,3,4-thiadiazole 77 | MCF-7 (Breast) | 63.2 | [10] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [10] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [10] |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 8 | A549 (Lung) | 2.58 | [11] |

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have exhibited a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][13][14]

Mechanisms of Antimicrobial Action

The antimicrobial activity of 1,3,4-thiadiazoles is believed to stem from their ability to inhibit essential microbial enzymes, disrupt cell wall synthesis, and interfere with nucleic acid and protein synthesis. The thiadiazole ring system can interact with the active sites of various microbial enzymes, leading to their inactivation.

Quantitative Antimicrobial Activity

The antimicrobial potency of 1,3,4-thiadiazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values of representative 1,3,4-thiadiazole derivatives against selected microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Tetranorlabdane derivative 14a | Bacillus polymyxa | 2.5 | [12] |

| Tetranorlabdane derivative 14a | Pseudomonas aeruginosa | 2.5 | [12] |

| Benzo[d]imidazole derivative 8j | Pseudomonas aeruginosa | 12.5 | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [12] |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Staphylococcus aureus | 4 | [15] |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Escherichia coli | 8 | [15] |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Candida albicans | 16 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. 1,3,4-Thiadiazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[16][17]

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several 1,3,4-thiadiazole derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as selective COX-2 inhibition is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[18]

Quantitative COX-2 Inhibitory Activity

The inhibitory activity of 1,3,4-thiadiazole derivatives against COX-2 is determined by their IC50 values. The following table lists the COX-2 inhibitory activity of selected compounds.

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| Thienopyrimidine derivative 21 | >384.6 | - | [18] |

| Thienopyrimidine derivative 26 | >555.5 | - | [18] |

| 1,2,4-Triazole derivative 11c | 0.04 | 337.5 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological potential of 1,3,4-thiadiazole derivatives.

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A general and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates.[7]

Procedure:

-

To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14]

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the microbial inoculum uniformly over the surface of a sterile agar plate.

-

Create wells of a defined diameter in the agar plate using a sterile cork borer.

-

Add a known concentration of the 1,3,4-thiadiazole derivative solution to the wells.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.[21]

Procedure:

-

Treat cancer cells with the 1,3,4-thiadiazole derivative for a specific time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analyze the band intensities to quantify the protein expression levels.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the quest for new and effective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability of these compounds to modulate key signaling pathways, induce apoptosis, and inhibit critical enzymes underscores their significant potential in addressing a wide range of diseases. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic promise of this remarkable heterocyclic core. Future research efforts focused on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will undoubtedly pave the way for the clinical translation of novel 1,3,4-thiadiazole-based drugs.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]